molecular formula C7H5BrClIN2 B14909448 5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr

5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr

Cat. No.: B14909448
M. Wt: 359.39 g/mol
InChI Key: FNLWOQGSFFAXIH-UHFFFAOYSA-N
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Description

5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr is a heterocyclic compound that features both chlorine and iodine substituents on an imidazo[1,2-a]pyridine scaffold. This compound is known for its versatility as a building block in the synthesis of complex molecules and its utility as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr typically involves the functionalization of imidazo[1,2-a]pyridine derivatives through radical reactions. These reactions can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . The specific conditions for these reactions often include the use of radical initiators and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, radical initiators, and various solvents that facilitate the desired transformations. The conditions for these reactions can vary widely depending on the specific transformation being targeted .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents, while oxidation and reduction reactions may yield products with altered oxidation states .

Scientific Research Applications

5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, including radical reactions and substitution reactions. These interactions can modulate the activity of specific enzymes and proteins, thereby influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of chlorine and iodine substituents on the imidazo[1,2-a]pyridine scaffold. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H5BrClIN2

Molecular Weight

359.39 g/mol

IUPAC Name

5-chloro-8-iodoimidazo[1,2-a]pyridine;hydrobromide

InChI

InChI=1S/C7H4ClIN2.BrH/c8-6-2-1-5(9)7-10-3-4-11(6)7;/h1-4H;1H

InChI Key

FNLWOQGSFFAXIH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=C(C2=N1)I)Cl.Br

Origin of Product

United States

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